molecular formula C15H9BrClF3N2OS B398947 5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide

5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide

Cat. No.: B398947
M. Wt: 437.7g/mol
InChI Key: VMXXQUJZOWIXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a trifluoromethylphenyl carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Bromination and Chlorination: The benzamide core is first brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-methylbenzamide
  • 5-bromo-2-chloro-N-isopropylbenzamide
  • 2-bromo-5-chlorobenzonitrile

Uniqueness

5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the trifluoromethylphenyl carbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H9BrClF3N2OS

Molecular Weight

437.7g/mol

IUPAC Name

5-bromo-2-chloro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C15H9BrClF3N2OS/c16-8-5-6-11(17)9(7-8)13(23)22-14(24)21-12-4-2-1-3-10(12)15(18,19)20/h1-7H,(H2,21,22,23,24)

InChI Key

VMXXQUJZOWIXFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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